molecular formula C19H12N2O3 B11461219 Ethyl 5,6-dicyano-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5,6-dicyano-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11461219
M. Wt: 316.3 g/mol
InChI Key: YPAWRUUPUABATJ-UHFFFAOYSA-N
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Description

Ethyl 5,6-dicyano-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of cyano groups at the 5 and 6 positions, a phenyl group at the 2 position, and an ethyl ester group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dicyano-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-phenylbenzofuran with malononitrile in the presence of a base can yield the desired compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dicyano-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The cyano groups and the phenyl ring can participate in substitution reactions, where nucleophiles or electrophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or other substituted benzofurans.

Scientific Research Applications

Ethyl 5,6-dicyano-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of Ethyl 5,6-dicyano-2-phenyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano groups and the benzofuran ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. In materials science, its electronic properties are crucial for its function as a semiconductor or photovoltaic material.

Comparison with Similar Compounds

Ethyl 5,6-dicyano-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    This compound: Similar structure but different substituents, leading to variations in chemical and physical properties.

    2-Phenylbenzofuran: Lacks the cyano and ester groups, resulting in different reactivity and applications.

    Benzofuran-3-carboxylates: A broader class of compounds with varying substituents at different positions on the benzofuran ring.

Properties

Molecular Formula

C19H12N2O3

Molecular Weight

316.3 g/mol

IUPAC Name

ethyl 5,6-dicyano-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C19H12N2O3/c1-2-23-19(22)17-15-8-13(10-20)14(11-21)9-16(15)24-18(17)12-6-4-3-5-7-12/h3-9H,2H2,1H3

InChI Key

YPAWRUUPUABATJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C(=C2)C#N)C#N)C3=CC=CC=C3

Origin of Product

United States

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